Octaacetyl Xylotriose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

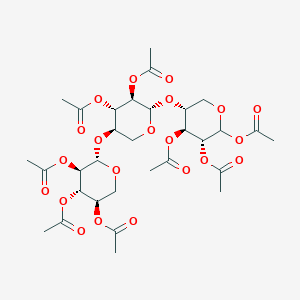

Octaacetyl Xylotriose is a chemically modified oligosaccharide derived from xylan. It is an intermediate in the synthesis of Xylotriose, a newly developed xylo-oligosaccharide with numerous beneficial biomedical and health effects. The compound is characterized by its eight acetyl groups, which enhance its stability and solubility in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octaacetyl Xylotriose is typically synthesized through the acetylation of Xylotriose. The process involves the reaction of Xylotriose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the Xylotriose molecule .

Industrial Production Methods

Industrial production of this compound involves the enzymatic hydrolysis of xylan to produce Xylotriose, followed by chemical acetylation. The enzymatic hydrolysis is performed using xylanase enzymes, which break down the xylan into smaller oligosaccharides, including Xylotriose. The Xylotriose is then purified and subjected to acetylation to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Octaacetyl Xylotriose undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield Xylotriose.

Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxyl or aldehyde groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: Xylotriose

Oxidation: Carboxylated or aldehyde-functionalized derivatives

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octaacetyl Xylotriose has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other oligosaccharides and glycosylated compounds.

Biology: Studied for its potential prebiotic effects and ability to promote the growth of beneficial gut bacteria.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Used in the production of functional foods and dietary supplements due to its beneficial health effects

Mechanism of Action

The mechanism of action of Octaacetyl Xylotriose involves its interaction with specific molecular targets and pathways. In biological systems, the compound is hydrolyzed to release Xylotriose, which exerts its effects by promoting the growth of beneficial gut bacteria such as bifidobacteria. This leads to improved gut health and overall well-being. The acetyl groups enhance the stability and solubility of the compound, allowing for better bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Xylobiose: A disaccharide composed of two xylose units.

Xylotetraose: A tetrasaccharide composed of four xylose units.

Xylo-oligosaccharides: A group of oligosaccharides composed of xylose units linked by β-1,4 bonds

Uniqueness

Octaacetyl Xylotriose is unique due to its eight acetyl groups, which enhance its stability and solubility compared to other xylo-oligosaccharides.

Biological Activity

Octaacetyl Xylotriose is a synthetic carbohydrate compound derived from xylan, a major component of plant cell walls. This compound has gained attention for its potential biological activities, particularly in the context of prebiotics and its interactions with gut microbiota. Understanding its biological activity involves exploring its effects on microbial growth, enzyme interactions, and metabolic pathways.

Chemical Structure and Synthesis

This compound is an acetylated derivative of xylotriose, which consists of three xylose units. The acetylation enhances its solubility and stability, making it suitable for various biochemical applications. It is synthesized enzymatically from xylan through a series of hydrolysis and acetylation reactions.

Prebiotic Potential

Research indicates that this compound exhibits prebiotic properties by promoting the growth of beneficial gut bacteria. Studies have shown that xylooligosaccharides (XOS), including derivatives like this compound, stimulate the growth of bifidobacteria, which are crucial for maintaining gut health. For instance, a study demonstrated that XOS increased the population of Bifidobacterium adolescentis and Roseburia hominis, leading to the production of short-chain fatty acids (SCFAs) that have numerous health benefits, including anti-inflammatory effects and improved gut barrier function .

Enzymatic Interactions

The biological activity of this compound is also linked to its interactions with various glycoside hydrolases. Enzymes such as endo-xylanases and arabinofuranosidases preferentially hydrolyze xylan and its derivatives. The degree of substitution on the xylan backbone influences enzyme activity; for example, more heavily substituted oligosaccharides tend to be less efficiently hydrolyzed .

A notable finding is that different glycoside hydrolase families exhibit varying substrate specificities. For instance, enzymes from Bacillus sp. and Clostridium thermocellum have been shown to effectively degrade arabinoxylan-derived oligosaccharides into smaller units like xylobiose and xylotriose, which can then be utilized by gut microbiota .

Case Study 1: Impact on Gut Microbiota

A controlled study investigated the effects of this compound on human gut microbiota composition. Participants consumed a diet supplemented with this compound over four weeks. Results indicated a significant increase in bifidobacteria populations and SCFA production compared to the control group. The study concluded that this compound serves as an effective prebiotic, enhancing gut health by modulating microbial communities .

Case Study 2: Enzymatic Hydrolysis Efficiency

Another study focused on the enzymatic hydrolysis of this compound using various glycoside hydrolases. The researchers assessed the yield of xylooligosaccharides produced under different conditions (temperature, pH). The results showed that optimal conditions led to a significant increase in hydrolysis efficiency, producing higher yields of beneficial oligosaccharides that can be utilized by gut bacteria .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C31H42O21 |

|---|---|

Molecular Weight |

750.7 g/mol |

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl]oxyoxan-3-yl]oxyoxan-3-yl] acetate |

InChI |

InChI=1S/C31H42O21/c1-12(32)43-20-9-41-30(27(48-17(6)37)23(20)44-13(2)33)52-22-11-42-31(28(49-18(7)38)25(22)46-15(4)35)51-21-10-40-29(50-19(8)39)26(47-16(5)36)24(21)45-14(3)34/h20-31H,9-11H2,1-8H3/t20-,21-,22-,23+,24+,25+,26-,27-,28-,29?,30+,31+/m1/s1 |

InChI Key |

UBMPVRQGSFBQNE-IAGBODTISA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3COC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3COC(C(C3OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.